N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea
Description
Properties
IUPAC Name |
N-[[4-chloro-3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2OS/c16-12-7-6-10(8-11(12)15(17,18)19)20-14(23)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYZRUOAEQCDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of benzoyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-benzoyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea moiety can act as a hydrogen bond donor, stabilizing transition states and intermediates in chemical reactions. In biological systems, it may inhibit enzymes by binding to their active sites and interfering with substrate binding .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) on the N'-aryl ring improve stability and binding affinity to hydrophobic protein pockets .
- Substituent position on the benzoyl group (e.g., 3-methyl vs. 4-chloro) modulates steric and electronic effects, impacting solubility and reactivity .
- Hydrogen-bonding capacity (e.g., hydroxyl groups) enhances molecular interactions but may compromise pharmacokinetic properties .
Comparison of Physicochemical Properties
The physicochemical properties of thiourea derivatives are influenced by substituents:
| Property | This compound | N-Benzoyl-N'-(4-hydroxyphenyl)thiourea | N-Benzoyl-N'-[4-(trifluoromethyl)phenyl]thiourea |
|---|---|---|---|
| Molecular Weight (g/mol) | 324.33 | 286.30 | 324.33 |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~3.4 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Melting Point (°C) | Not reported | 198–200 | Not reported |
| Solubility (Water) | Low | Moderate | Low |
Key Findings :
- The chloro and trifluoromethyl groups significantly increase lipophilicity (LogP ~3.5), favoring membrane permeability but limiting aqueous solubility .
- Derivatives with hydroxyl groups (e.g., N'-(4-hydroxyphenyl)) exhibit moderate water solubility due to hydrogen bonding .
- Positional isomerism (e.g., CF₃ at 3- vs. 4-positions) subtly alters electronic properties without affecting molecular weight .
Anticancer Activity
- This compound analogs demonstrate potent activity against non-small cell lung cancer (NSCLC) cells. For example, urea derivative CTPPU (structurally similar but with a urea core) induced cell cycle arrest in NSCLC cells at IC₅₀ = 12–18 µM .
- N-[4-chloro-3-(trifluoromethyl)phenyl]-[4-(N-methyl-formamide)phenyl]thiourea () showed superior Raf/VEGFR kinase inhibition compared to sorafenib, with IC₅₀ values < 0.1 µM .
Kinase Inhibition
- Thiourea derivatives with 4-pyridinylthioxo substituents exhibit enhanced kinase inhibitory effects due to improved binding to ATP pockets .
Structure-Activity Relationships (SAR)
Biological Activity
N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea (CAS No. 477868-76-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10ClF3N2OS
- Molecular Weight : 358.77 g/mol
- Synonyms : 1-benzoyl-3-[4-chloro-3-(trifluoromethyl)phenyl]thiourea
Mechanisms of Cytotoxic Activity
Research indicates that thiourea derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following points summarize key findings:
- Cytotoxicity : The compound has shown high cytotoxic activity against human colon (SW480, SW620) and prostate (PC3) cancer cells with IC50 values below 10 µM, indicating potent growth inhibition compared to standard chemotherapeutics like cisplatin .
- Selectivity : Studies reveal that this compound demonstrates selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
-
Mechanisms of Action :
- Induction of apoptosis: The compound activates apoptotic pathways in cancer cells, leading to significant cell death. Flow cytometry analysis indicated late apoptosis in treated cells with percentages reaching up to 97% in specific lines .
- Inhibition of interleukin-6 (IL-6): this compound reduces IL-6 secretion by 23–63%, which is associated with tumor progression and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of thioureas similar to this compound:
| Study | Cell Lines Tested | IC50 (µM) | Key Findings |
|---|---|---|---|
| Study A | SW480, SW620 | 1.5 - 8.9 | High cytotoxicity and selectivity over normal cells |
| Study B | PC3, K-562 | 5.8 - 7.6 | Significant reduction in cell viability and induction of apoptosis |
| Study C | SW480, SW620 | 95% late apoptosis | Strong pro-apoptotic activity observed |
These studies collectively demonstrate that compounds in the thiourea class can effectively target cancer cells while maintaining a degree of selectivity that is advantageous for therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea, and how do reaction conditions affect yield?
- Methodology :
- Route 1 : React 4-chloro-3-(trifluoromethyl)aniline with benzoyl isothiocyanate in acetone under reflux. Acidify with water (pH 4) to precipitate the product, followed by recrystallization (yield: ~90%) .
- Route 2 : Use N-phenylthiourea as a starting material. Add 2,4-dichlorobenzoyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Reflux for 8 hours, monitor via TLC, and purify via recrystallization in ethanol .
- Key Factors :
| Parameter | Route 1 (Isothiocyanate) | Route 2 (Acyl Chloride) |
|---|---|---|
| Solvent | Acetone | THF |
| Base | None | TEA |
| Reaction Time | 1.5 hours | 8 hours |
| Yield | 90% | Not reported |
| Purification | Recrystallization | Recrystallization |
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Techniques :
- X-ray Crystallography : Resolves bond lengths (e.g., C=S: ~1.68 Å, C=O: ~1.22 Å) and intramolecular hydrogen bonds (N–H⋯O/S) .
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, thiourea NH at δ 10–12 ppm) .
- FT-IR : Peaks at ~1250 cm (C=S) and ~1680 cm (C=O) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Assays :
- Cytotoxicity : MTT assay using cancer cell lines (e.g., IC determination) .
- Enzyme Inhibition : Kinase or protease inhibition studies (e.g., fluorescence-based assays) .
- Antifungal Screening : Agar diffusion assays against Pyricularia oryzae .
Advanced Research Questions
Q. How do substituents on the benzoyl and aryl groups influence structure-activity relationships (SAR)?
- Case Studies :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability .
- Chlorine Substitution : Electron-withdrawing effects increase electrophilicity, potentially enhancing bioactivity .
- Methodology :
- Synthesize analogs with variations (e.g., -CF → -CH; -Cl → -F).
- Compare bioactivity (e.g., IC shifts in cytotoxicity assays) .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) :
- Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Validate with experimental UV-Vis spectra (e.g., λ ~280 nm) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., docking with GLUT4 for glucose uptake inhibition studies) .
Q. How do intermolecular interactions in the crystal lattice affect solubility and stability?
- Findings :
- Intramolecular N–H⋯O hydrogen bonds stabilize the planar thiourea core .
- Intermolecular N–H⋯S bonds form dimers, reducing solubility in polar solvents .
- Mitigation Strategies :
- Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) .
Q. What mechanistic insights explain its role in enzyme inhibition or receptor binding?
- Proposed Mechanisms :
- Thiourea Motif : Acts as a hydrogen-bond donor/acceptor, disrupting active-site residues (e.g., in kinases) .
- Aromatic Electrophilicity : The 4-chloro-3-(trifluoromethyl)phenyl group may interact with hydrophobic pockets in target proteins .
- Experimental Validation :
- Isothermal Titration Calorimetry (ITC) to measure binding affinity .
Data Contradictions and Resolution
Q. How can discrepancies in reported bioactivity data be addressed?
- Common Issues :
- Variability in cell line sensitivity (e.g., IC differences between HeLa vs. MCF-7 cells) .
- Solvent effects (DMSO vs. ethanol) altering compound aggregation .
- Resolution :
- Standardize assay protocols (e.g., ISO 10993-5 for cytotoxicity).
- Use orthogonal assays (e.g., apoptosis markers via flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
